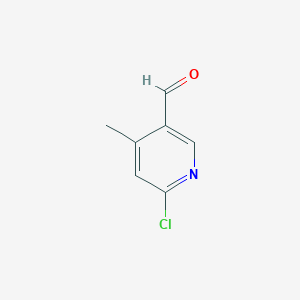

6-Chloro-4-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOVQVRMRKHPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617075 | |

| Record name | 6-Chloro-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-38-9 | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-chloro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and spectral characteristics, outlines a plausible synthetic route with detailed experimental protocols, and discusses its potential reactivity.

Core Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884495-38-9 | [2] |

| Molecular Formula | C₇H₆ClNO | [2] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | Beige powder | [1] |

| Boiling Point | 277.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 4°C or -20°C, under inert atmosphere | [1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| LogP | 1.85592 | [2] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

A practical synthetic route to this compound involves the formylation of the readily available precursor, 2-chloro-4-methylpyridine (also known as 2-chloro-4-picoline). The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the most plausible method for this transformation.[3][4][5][6]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyridine

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions on similar substrates.[7] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

2-Chloro-4-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0-3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Spectral Data and Characterization

While experimentally obtained spectra for this compound are not widely published, spectral data for the closely related 6-chloro-4-methoxynicotinaldehyde and other similar structures are available and can be used to predict the expected spectral characteristics.[8] Commercial suppliers indicate the availability of spectral data upon request.[9]

Table 3: Predicted Spectral Data for this compound

| Technique | Predicted Chemical Shifts / Fragmentation Pattern |

| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.5 ppm (singlet). Pyridine ring protons: Two singlets in the aromatic region (~7.0-8.8 ppm). Methyl protons (CH₃): ~2.3-2.6 ppm (singlet). |

| ¹³C NMR | Aldehyde carbon (CHO): ~190-195 ppm. Pyridine ring carbons: Multiple signals between ~120-160 ppm. Methyl carbon (CH₃): ~18-22 ppm. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine. Fragmentation may involve the loss of the aldehyde group (CHO) and/or the chlorine atom. |

| Infrared (IR) Spectroscopy | C=O stretch (aldehyde): ~1690-1715 cm⁻¹. C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹. C=C and C=N stretches (pyridine ring): ~1400-1600 cm⁻¹. C-Cl stretch: ~600-800 cm⁻¹. |

Experimental Protocols for Spectral Analysis

The following are generalized protocols for acquiring spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: A standard one-pulse sequence on a 400 or 500 MHz spectrometer.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

Mass Spectrometry (MS)

-

Sample Introduction: Depending on the ionization method, the sample can be introduced via a direct insertion probe (for electron ionization) or dissolved in a suitable solvent and infused (for electrospray ionization).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is typically used to acquire the spectrum in the range of 4000-400 cm⁻¹.

Reactivity and Potential Applications

The chemical structure of this compound features several reactive sites that make it a versatile building block in organic synthesis.

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions to form imines, oximes, and hydrazones, or to participate in carbon-carbon bond-forming reactions such as the Wittig or aldol reactions.

-

Chloro Group: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and can be displaced by various nucleophiles. It is also a suitable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents at this position.[10]

-

Methyl Group: The methyl group can potentially be functionalized, for instance, through radical halogenation, although this would require specific reaction conditions to achieve selectivity over other reactive sites.

The presence of these functional groups makes this compound a valuable intermediate for the synthesis of more complex heterocyclic compounds with potential applications in drug discovery and materials science. The biological evaluation of substituted chloropyridine-3-carbaldehydes and related structures has been a subject of interest in the development of novel therapeutic agents.[11][12][13][14][15][16]

Biological Activity

Currently, there is no publicly available information specifically detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of substituted chloropyridines is known to exhibit a range of biological activities, and compounds containing the nicotinaldehyde scaffold are explored in various therapeutic areas. Further research and biological screening are required to elucidate the potential pharmacological profile of this specific molecule.

Caption: Logical relationships of this compound's features.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. growingscience.com [growingscience.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(884495-38-9) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-4-methylnicotinaldehyde (CAS Number: 884495-38-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-4-methylnicotinaldehyde, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a reliable synthetic route with a detailed experimental protocol, and discusses its potential applications in drug discovery, particularly as a precursor for kinase inhibitors.

Core Compound Properties

This compound, also known by its IUPAC name 6-chloro-4-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structural features, including a reactive aldehyde group and a chlorine atom, make it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.

| Property | Value | Reference |

| CAS Number | 884495-38-9 | [1] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| IUPAC Name | 6-chloro-4-methylpyridine-3-carbaldehyde | |

| Synonyms | 2-Chloro-5-formyl-4-picoline | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

Spectroscopic Data

While specific, verified spectra for this compound are not widely published, representative data based on commercially available information and analysis of similar structures are presented below.[2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~8.7 | s | 1H | Pyridine Ring (H-2) |

| ~7.4 | s | 1H | Pyridine Ring (H-5) |

| ~2.5 | s | 3H | Methyl (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde (-CHO) |

| ~160 | Pyridine Ring (C-6) |

| ~152 | Pyridine Ring (C-4) |

| ~148 | Pyridine Ring (C-2) |

| ~132 | Pyridine Ring (C-3) |

| ~125 | Pyridine Ring (C-5) |

| ~19 | Methyl (-CH₃) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2920 | C-H stretch (methyl) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1580, ~1470 | C=C and C=N stretch (pyridine ring) |

| ~850 | C-Cl stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Ion |

| 155/157 | [M]⁺ (isotopic pattern for Cl) |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. In this case, the starting material would be 2-chloro-4-methylpyridine.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyridine

Reagents and Materials:

-

2-Chloro-4-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Crushed ice

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. To this cooled and stirred solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Applications in Drug Discovery

Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[5][6] this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build larger molecular frameworks, while the chloro group provides a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, to introduce further diversity.

Role as a Precursor for PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5][7] Its dysregulation is a hallmark of many cancers, making it a key target for drug development.[5][7] Pyridine-based molecules have been successfully developed as inhibitors of kinases within this pathway.[5][8] this compound can be envisioned as a starting point for the synthesis of such inhibitors.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates where a hypothetical inhibitor derived from this compound might exert its effect.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a PI3K inhibitor.

Experimental Workflow Visualization

The synthesis and subsequent utilization of this compound in a drug discovery context can be summarized in the following workflow diagram.

Caption: General experimental workflow from synthesis to lead compound identification.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups allow for the efficient generation of diverse molecular libraries. For researchers and scientists in the field, this compound represents a key starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides the foundational technical information required to effectively utilize this compound in a research setting.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound(884495-38-9) 1H NMR spectrum [chemicalbook.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-4-methylnicotinaldehyde: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methylnicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. This technical guide provides a summary of its known physical and chemical properties. Due to its relatively recent emergence as a commercially available reagent, comprehensive experimental data on its physical characteristics are limited in publicly accessible literature. This document consolidates available data and outlines general experimental protocols for the determination of key physical properties. At present, there is no published research detailing the biological activity or involvement of this compound in any signaling pathways.

Core Physical Properties

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| CAS Number | 884495-38-9 | [1] |

| Appearance | Not specified (often a solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following are generalized, standard laboratory procedures for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus alongside a thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination (for liquids or low-melting solids)

Should this compound be a low-melting solid, its boiling point at reduced pressure could be determined.

Methodology:

-

Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Heating: The bath is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for purification and reaction setup.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "partially soluble," or "insoluble."

Synthesis and Purification Workflow

While a specific, detailed synthesis protocol for this compound is not available in the searched literature, a logical workflow for its preparation and purification can be conceptualized based on standard organic chemistry practices for similar heterocyclic aldehydes.

Logical Relationship for Property Determination

The determination of the physical properties of this compound follows a logical progression from basic identification to more detailed characterization.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no information available in the public scientific literature regarding the biological activity of this compound or its involvement in any cellular signaling pathways. Its primary utility appears to be as an intermediate in the synthesis of more complex molecules for biological screening.

Conclusion

This compound is a chemical intermediate with established basic molecular properties. However, a comprehensive profile of its experimental physical properties, such as melting point, boiling point, and solubility, is not yet publicly documented. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound. Future research is required to elucidate its physical properties and to explore its potential biological activities and applications in drug development.

References

6-Chloro-4-methylnicotinaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, potential synthetic routes, and prospective applications in drug discovery, based on the activities of structurally related compounds.

Core Compound Data

This compound, also known as 2-Chloro-5-formyl-4-picoline, is a key heterocyclic building block.[1] Its structure incorporates a reactive aldehyde group and a chlorine atom on a pyridine ring, making it a versatile precursor for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| CAS Number | 884495-38-9 | [1] |

| Synonyms | 2-Chloro-5-formyl-4-picoline | [1] |

| Purity | ≥98% (typical) | [1] |

| Storage Conditions | 4°C, under nitrogen | [1] |

Synthesis Methodologies

While specific experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, established methods for the synthesis of the closely related analogue, 6-Chloro-4-methoxynicotinaldehyde, provide a strong predictive framework for its preparation. The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich heterocyclic rings and is a likely applicable synthetic route.

Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyridine (Proposed)

This protocol is adapted from established procedures for the synthesis of 6-Chloro-4-methoxynicotinaldehyde and is expected to be a viable route.

Reagents:

-

2-Chloro-4-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Brine

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask in an ice bath and add POCl₃ dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 2-chloro-4-methylpyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated solution of NaHCO₃.

-

Extraction: Extract the product with DCM (3x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

While direct biological activity data for this compound is limited, the broader class of chloro-substituted pyridines has shown significant potential in medicinal chemistry. The introduction of a chlorine atom can substantially improve the biological activity of a molecule.

Structurally related 6-chloro-3-pyridinyl compounds have been identified as potent ligands for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), suggesting potential applications in the development of novel insecticides or as probes for studying nAChR pharmacology.[2] Furthermore, nicotinaldehyde derivatives have been utilized in the synthesis of 1,4-dihydropyridines, a class of compounds known for a wide range of biological activities, including antifungal properties.

The aldehyde functionality of this compound serves as a versatile handle for various chemical transformations, including reductive amination, condensation reactions, and the synthesis of heterocyclic systems. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Logical Workflow for Derivative Synthesis

The chemical reactivity of this compound allows for a logical progression in the synthesis of diverse derivatives. The following diagram illustrates a general workflow for leveraging its key functional groups.

References

An In-depth Technical Guide on the Solubility of 6-Chloro-4-methylnicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development as a versatile building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for precise solubility determination, and a representative synthetic workflow. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents an estimated solubility profile based on the compound's structural characteristics and general principles of solubility.

Introduction

This compound belongs to the class of substituted pyridines, which are key structural motifs in a wide array of pharmaceutical agents. The presence of a chloro group, a methyl group, and an aldehyde function on the pyridine ring imparts a unique combination of polarity and reactivity to the molecule. This makes it a valuable intermediate for the synthesis of more complex drug candidates. The efficiency of synthetic reactions, the choice of purification methods like crystallization, and the development of suitable formulations are all critically dependent on the solubility of this compound in different organic solvents. This guide aims to provide researchers and drug development professionals with a foundational understanding of its solubility characteristics.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of an organic compound is largely governed by its polarity and the polarity of the solvent.[1] this compound is a polar molecule due to the presence of the electronegative nitrogen atom in the pyridine ring, the polar carbon-chlorine bond, and the carbonyl group of the aldehyde. Pyridine, the parent heterocycle, is miscible with a broad range of polar and non-polar solvents.[2][3][4] Therefore, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations and experimental verification is crucial for precise applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Ethanol | High | Similar to methanol, with slightly reduced polarity. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Highly polar solvent, effective for dissolving a wide range of organic compounds. | |

| Acetonitrile | Moderate | Polar solvent, but less so than DMSO and DMF. | |

| Acetone | Moderate | A ketone with a significant dipole moment. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Cyclic ether with moderate polarity. |

| Diethyl Ether | Low to Moderate | Lower polarity compared to THF. | |

| Halogenated | Dichloromethane (DCM) | Moderate | A polar halogenated solvent. |

| Chloroform | Moderate | Similar to dichloromethane. | |

| Aromatic | Toluene | Low | Non-polar aromatic solvent. |

| Alkanes | Hexane | Very Low | Non-polar aliphatic solvent. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (high purity)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-Chloro-4-methylnicotinaldehyde, a key building block in medicinal chemistry. In the absence of publicly available experimental data, this guide utilizes predicted spectral data, supported by the analysis of structurally related compounds, to offer a robust interpretation of its ¹H NMR characteristics. This document is intended to assist in the structural elucidation, purity assessment, and quality control of this compound and its derivatives in a research and development setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the aldehydic proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on established computational models and analysis of substituent effects on the pyridine ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.8 - 9.0 | s | - | 1H |

| H-5 | ~7.5 - 7.7 | s | - | 1H |

| -CHO | ~10.1 - 10.3 | s | - | 1H |

| -CH₃ | ~2.5 - 2.7 | s | - | 3H |

Note: Predicted data is generated using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

Structural Assignment and Interpretation

The molecular structure of this compound with the predicted proton assignments is illustrated below. The electron-withdrawing effects of the chlorine atom, the aldehyde group, and the nitrogen atom in the pyridine ring significantly influence the chemical shifts of the aromatic protons.

Figure 1. Molecular structure of this compound with proton assignments.

The deshielding of the aromatic protons is a key feature. The proton at the 2-position (H-2) is expected to be the most downfield-shifted aromatic proton due to its proximity to the electron-withdrawing nitrogen atom and the aldehyde group. The proton at the 5-position (H-5) is also deshielded by the adjacent chlorine atom. The aldehydic proton is anticipated to appear as a singlet in the far downfield region, characteristic of aldehyde protons. The methyl group protons are expected to resonate as a singlet in the upfield region.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum of a compound like this compound.

3.1. Instrumentation

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

3.2. Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and the desired chemical shift reference.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

3.3. Data Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.

-

Acquisition Time: At least 2-3 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of all protons.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration, but more scans may be required for dilute samples to improve the signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants for all relevant signals.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of a novel or uncharacterized compound follows a logical progression from data acquisition to structural confirmation.

Figure 2. Workflow for ¹H NMR spectral analysis.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and consider two-dimensional NMR techniques such as COSY and HSQC for unambiguous assignment of all proton and carbon signals.

In-Depth Technical Guide: 13C NMR Spectral Data for 6-Chloro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloro-4-methylnicotinaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted ¹³C NMR data, which serves as a valuable reference for structural confirmation, reaction monitoring, and quality control in synthetic chemistry and drug development. The guide also includes a standardized experimental protocol for acquiring high-quality ¹³C NMR spectra and a logical diagram illustrating the chemical environment of each carbon atom.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated based on established computational models that correlate molecular structure with NMR spectral data. The assignments are based on the standard IUPAC numbering for pyridine derivatives.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Chemical Environment |

| C2 | ~151.5 | Aromatic C-H adjacent to Nitrogen |

| C3 | ~132.0 | Aromatic C substituted with -CHO |

| C4 | ~158.0 | Aromatic C substituted with -CH₃ |

| C5 | ~125.0 | Aromatic C-H |

| C6 | ~149.0 | Aromatic C substituted with -Cl |

| -CHO | ~190.5 | Aldehyde Carbonyl |

| -CH₃ | ~21.0 | Methyl Group |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols: Acquiring ¹³C NMR Spectra

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for this compound, the following detailed experimental protocol is recommended.

1. Instrumentation:

-

A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a ¹³C frequency of 100 MHz or higher.

2. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Transfer the solution to a 5 mm NMR tube.

3. Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).

-

Acquisition Time: ≥ 1.0 second.

-

Relaxation Delay (d1): 2-5 seconds, to allow for full relaxation of quaternary carbons.

-

Number of Scans: 256 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[1]

4. Data Processing:

-

Apply an exponential multiplication window function to the Free Induction Decay (FID) to enhance the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.

-

Manually phase correct the spectrum.

-

Perform a baseline correction to ensure a flat baseline across the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as the reference.

Visualization of Carbon Environments

The following diagram illustrates the distinct chemical environments of the carbon atoms in this compound, which give rise to separate signals in the ¹³C NMR spectrum.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-4-methylnicotinaldehyde

This technical guide provides a comprehensive overview of the predicted mass spectrometry analysis of 6-Chloro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to offer a predictive analysis.

Molecular Profile

-

Molecular Formula: C₇H₆ClNO

-

Molecular Weight: 155.58 g/mol [1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass spectrometry data for this compound under positive mode electrospray ionization (ESI+).

| m/z (Predicted) | Ion | Notes |

| 156 | [M+H]⁺ | The protonated molecular ion. |

| 158 | [M+H+2]⁺ | The isotopic peak due to the presence of the ³⁷Cl isotope. The expected intensity is approximately one-third of the [M+H]⁺ peak.[2] |

| 128 | [M+H-CO]⁺ | Loss of a neutral carbon monoxide molecule from the aldehyde group. |

| 120 | [M+H-Cl]⁺ | Loss of the chlorine atom. |

| 92 | [M+H-CO-Cl]⁺ | Subsequent loss of both carbon monoxide and chlorine. |

Experimental Protocols

A detailed experimental protocol for the mass spectrometry analysis of this compound is provided below. This protocol is based on generalized procedures for similar compounds.[3]

Objective: To determine the molecular weight and fragmentation pattern of this compound using mass spectrometry.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[3]

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive Ion Mode ([M+H]⁺)[3]

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V (can be varied to control fragmentation)[3]

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C[3]

-

Desolvation Gas Flow: 700 L/hr[3]

-

Mass Range: m/z 50-500[3]

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and the corresponding [M+H+2]⁺ isotopic peak to confirm the presence of chlorine.[3]

-

Analyze the fragmentation data (MS/MS) to identify characteristic neutral losses and fragment ions.

-

Propose a fragmentation pathway based on the observed daughter ions.

Predicted Fragmentation Pathway

The fragmentation of this compound in the gas phase is expected to be initiated by the protonation of the pyridine nitrogen or the aldehyde oxygen. The subsequent fragmentation will likely involve the loss of small neutral molecules.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other techniques can provide complementary information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a viable alternative, especially for impurity profiling.[4] However, derivatization may be necessary for this class of compounds to improve volatility and thermal stability.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the chemical structure and connectivity of the molecule.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aldehyde carbonyl and the C-Cl bond.[2]

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. Experimental verification of these predictions is essential for a complete and accurate characterization of this compound.

References

Commercial Sourcing and Research Applications of 6-Chloro-4-methylnicotinaldehyde: A Technical Guide

For researchers and scientists engaged in drug discovery and development, 6-Chloro-4-methylnicotinaldehyde (CAS No. 884495-38-9) serves as a valuable and versatile building block. This guide provides an in-depth overview of its commercial availability, purity standards, and its application in the synthesis of biologically active compounds, complete with experimental methodologies.

Commercial Suppliers

This compound is readily available from a range of commercial suppliers catering to the research and pharmaceutical sectors. The compound, also known by its synonym 2-Chloro-5-formyl-4-picoline, typically presents as a solid with a molecular formula of C₇H₆ClNO and a molecular weight of 155.58.[1] Purity levels are generally high, with most suppliers offering ≥98% purity. For optimal stability, it is recommended to store the compound at 4°C under a nitrogen atmosphere.[1]

Below is a summary of commercial suppliers providing this reagent. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Purity | Available Quantities | Contact Information/Notes |

| ChemScene | ≥98% | Custom synthesis and commercial production available. | Offers a range of services including process optimization and peptide custom services.[1][2] |

| ChemicalBook | Varies (95-99%) | 1g, 100g, 1kg, 5kg, 25kg, 200kg, 1000kg | Lists multiple traders from China, the United States, and the United Kingdom. |

| BLD Pharm | --- | --- | For research use only. |

| Shanghai Rechem Science Co., Ltd. | 98% | Custom packaging available (bottle and bag). | Provides COA/HPLC/HNMR upon request and offers various shipping and payment methods. |

| Ambeed, Inc. | 97% | --- | A US-based supplier. |

Application in Chemical Synthesis

This compound is a key intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its aldehyde group and the chlorine atom on the pyridine ring are reactive sites that allow for a variety of chemical transformations.

One of the primary applications of this and structurally similar aldehydes is in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities.[3] The general method for this synthesis is the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound and a substituted acetophenone.

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4'-methoxyacetophenone)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in methanol in a round-bottom flask.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium hydroxide (30% w/v) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

A solid precipitate (the chalcone derivative) will form.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

The workflow for this synthetic pathway is illustrated in the diagram below.

Biological Evaluation of Derivatives

Derivatives of nicotinaldehydes have been investigated for a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4] The following are general protocols for assays that can be used to evaluate the biological activity of compounds synthesized from this compound.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., RPMI-1640)

-

96-well tissue culture plates

-

Test compound (chalcone derivative) dissolved in DMSO

-

Vehicle control (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the test compound.

The general workflow for a biological screening experiment is depicted below.

Experimental Protocol: Monoamine Oxidase-B (MAO-B) Inhibition Assay

Chalcone derivatives have been investigated as potential inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. A common method to assess MAO-B inhibition is a spectrophotometric assay that measures the production of hydrogen peroxide.

Materials:

-

Recombinant human MAO-B

-

Test compound (chalcone derivative)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

MAO-B substrate (e.g., benzylamine)

-

Phosphate buffer

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer, HRP, Amplex Red, and the test compound at various concentrations.

-

Initiate the reaction by adding the MAO-B enzyme and its substrate.

-

Incubate the plate at 37°C, protected from light.

-

The MAO-B-catalyzed oxidation of the substrate produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product, resorufin.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the inhibitory activity and the IC₅₀ value of the compound against MAO-B.

This technical guide provides a foundational understanding of the commercial landscape and research utility of this compound. Its role as a versatile synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this valuable building block.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document outlines a plausible and robust synthetic pathway, the Vilsmeier-Haack formylation of 2-chloro-4-methylpyridine. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data based on established principles and analysis of structurally analogous compounds.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 884495-38-9 | ChemScene[1] |

| Molecular Formula | C₇H₆ClNO | ChemScene[1] |

| Molecular Weight | 155.58 g/mol | ChemScene[1] |

| Synonyms | 2-Chloro-5-formyl-4-picoline | ChemScene[1] |

Synthesis Pathway

The most direct and industrially scalable approach for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF). The proposed synthetic pathway is illustrated below.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following section details the proposed experimental procedures for the synthesis and purification of this compound.

Synthesis via Vilsmeier-Haack Formylation

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and the purity of the reagents.

Materials:

-

2-Chloro-4-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A ¹H NMR spectrum is available from ChemicalBook, though the detailed parameters are not specified.[2] Based on the structure, the following proton signals are expected:

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.5 | Singlet | 1H | Pyridine Ring (H-2) |

| ~7.2 | Singlet | 1H | Pyridine Ring (H-5) |

| ~2.5 | Singlet | 3H | Methyl (-CH₃) |

¹³C NMR: No experimental ¹³C NMR data is currently available. The predicted chemical shifts are based on the analysis of similar structures.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~190 | Aldehyde (-CHO) |

| ~160 | Pyridine Ring (C-6, C-Cl) |

| ~152 | Pyridine Ring (C-4, C-CH₃) |

| ~150 | Pyridine Ring (C-2) |

| ~135 | Pyridine Ring (C-3, C-CHO) |

| ~120 | Pyridine Ring (C-5) |

| ~20 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2920-2980 | C-H stretch (methyl) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1700-1720 | C=O stretch (aldehyde) |

| ~1550-1600 | C=C and C=N stretch (pyridine ring) |

| ~1000-1200 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak is expected.

| m/z (Predicted) | Assignment |

| 155 | [M]⁺ (with ³⁵Cl) |

| 157 | [M+2]⁺ (with ³⁷Cl, approx. 32% intensity of M⁺) |

Fragmentation Pattern (Predicted): The fragmentation of the molecular ion may involve the loss of the formyl group (CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point and to optimize the described protocols for their specific laboratory settings.

References

In-depth Technical Guide on 6-Chloro-4-methylnicotinaldehyde as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methylnicotinaldehyde is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing a reactive aldehyde group, a strategically positioned chlorine atom, and a methyl group on the pyridine ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role in the construction of complex heterocyclic scaffolds of interest in drug discovery. While detailed experimental data for this specific compound is limited in publicly available literature, this document outlines potential synthetic pathways and key reactions based on the reactivity of its functional groups, supported by information on related compounds.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS: 884495-38-9) is a promising, yet under-explored, building block for the synthesis of novel heterocyclic compounds. The aldehyde at the 3-position serves as a versatile handle for condensation and cyclization reactions, while the chlorine atom at the 6-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The methyl group at the 4-position can influence the electronic properties and steric environment of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884495-38-9 | [1] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| Synonyms | 2-Chloro-5-formyl-4-picoline | [1][2] |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in the scientific literature. However, a plausible synthetic route can be inferred from the synthesis of its precursors, such as 2-chloro-5-methylpyridine.

A patented method for the preparation of 2-chloro-5-methylpyridine involves a multi-step sequence starting from the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then aminated to yield 5-methyl-3,4-dihydro-2(1H)-pyridone. Subsequent halogenation and dehydrohalogenation afford 2-hydroxy-5-methylpyridine, which is then chlorinated to give 2-chloro-5-methylpyridine[3][4].

Role as a Building Block in Heterocyclic Synthesis

The strategic placement of the aldehyde and chlorine functionalities makes this compound a valuable precursor for a variety of heterocyclic systems.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Condensation Reactions: The aldehyde can readily undergo condensation with active methylene compounds, amines, and hydrazines to form a wide range of derivatives. For instance, condensation with malononitrile could lead to the formation of a pyridylidenemalononitrile, a common intermediate in the synthesis of fused heterocyclic systems.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse set of substituted aminomethylpyridines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the extension of the carbon chain at the 3-position, introducing alkenyl substituents.

Reactions of the Chloro Group

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and can participate in various cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chlorine atom by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents at the 6-position.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or their esters would enable the formation of a carbon-carbon bond at the 6-position, leading to the synthesis of 6-aryl or 6-vinyl substituted 4-methylnicotinaldehydes.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would provide an alternative route to introduce amino groups at the 6-position, complementing the SNAr methodology.

-

Sonogashira Coupling: Coupling with terminal alkynes would yield 6-alkynylpyridine derivatives, which are valuable intermediates for further transformations.

Potential Applications in Drug Discovery

While there is a lack of specific biological activity data for derivatives of this compound, the core scaffold is present in molecules with a range of therapeutic applications. The ability to readily diversify the molecule at both the 3- and 6-positions makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. Potential therapeutic areas where derivatives of this building block could be of interest include oncology, infectious diseases, and neurology, given the prevalence of substituted pyridines in these fields.

Experimental Protocols (Illustrative)

As specific experimental protocols for this compound are not available in the reviewed literature, the following are illustrative procedures based on general methodologies for similar substrates. These protocols would require optimization for this specific molecule.

Illustrative Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on standard conditions for the Suzuki-Miyaura coupling of chloro-pyridines.

Reagents and Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent, followed by the palladium catalyst (0.02-0.10 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Due to the lack of specific reaction pathways in the literature for this compound, a generalized workflow for its potential utilization is presented below.

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a promising building block for the synthesis of diverse heterocyclic compounds. Its aldehyde and chloro functionalities provide orthogonal handles for a variety of chemical transformations, enabling the rapid generation of molecular complexity. While detailed studies on this specific molecule are currently limited, its structural features suggest significant potential for applications in medicinal chemistry and drug discovery. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its capabilities as a versatile synthetic intermediate.

References

In-Depth Technical Guide: Stability and Storage of 6-Chloro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-4-methylnicotinaldehyde (CAS RN: 884495-38-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public stability data for this compound, this document combines supplier recommendations with established chemical principles for aromatic aldehydes and chloropyridine derivatives to offer a robust guide for handling and storage.

Core Stability Profile and Recommended Storage

This compound is a solid compound that is generally stable when stored under appropriate conditions. However, its chemical structure, featuring an aldehyde group and a chlorinated pyridine ring, makes it susceptible to specific degradation pathways. The primary factors influencing its stability are temperature, atmosphere, and light.

Recommended Storage Conditions

To ensure long-term purity and prevent degradation, the following storage conditions are strongly recommended based on supplier safety data sheets and chemical first principles.

| Parameter | Recommended Condition | Rationale | Citations |

| Temperature | 2°C to 8°C | To minimize the rate of potential degradation reactions. | [1][2][3][4] |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent oxidation of the sensitive aldehyde group. | [1][2][4][5] |

| Light | Protect from Light (Amber Vial) | To prevent light-induced (photolytic) degradation. | [5][6] |

| Container | Tightly Sealed, Dry Container | To prevent exposure to moisture, which could lead to hydrolysis. | [4][5] |

Incompatible Materials

Contact with the following substances should be avoided to prevent chemical reactions and degradation of the compound.

| Material Class | Potential Outcome | Citation |

| Strong Oxidizing Agents | Oxidation of the aldehyde to a carboxylic acid. | [6] |

| Strong Acids & Bases | May catalyze hydrolysis, polymerization, or other reactions. | [6] |

| Strong Nucleophiles | Nucleophilic aromatic substitution, displacing the chlorine atom. | [7] |

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stable formulations and analytical methods. Based on the structure of this compound, the following pathways are plausible.